molecular formula C13H13NO2 B176512 3-(Benzyloxy)-2-methylpyridin-4(1H)-one CAS No. 150630-13-0

3-(Benzyloxy)-2-methylpyridin-4(1H)-one

Cat. No. B176512
M. Wt: 215.25 g/mol
InChI Key: WBKGCSWOAILTET-UHFFFAOYSA-N
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Description

The compound “3-(Benzyloxy)-2-methylpyridin-4(1H)-one” is likely to be an organic compound containing a pyridinone ring, which is a six-membered aromatic ring with one oxygen atom, one nitrogen atom, and a ketone functional group. The “benzyloxy” indicates the presence of a benzyl group attached through an ether linkage .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridinone ring, possibly through a condensation reaction or a cyclization reaction. The benzyloxy group could be introduced through a nucleophilic substitution or an etherification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridinone ring and the benzyloxy group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the pyridinone ring and the benzyloxy group. The pyridinone ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The benzyloxy group could potentially participate in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridinone ring and the benzyloxy group. For example, the compound might exhibit the typical properties of aromatic compounds, such as stability and planarity. The presence of the ether group might influence the polarity of the compound .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • 2-Benzyloxy-1-methylpyridinium triflate is used for benzylation of alcohols, converting them into benzyl ethers through a warming process, showcasing its use in organic synthesis and reactivity with a wide range of alcohols (Poon & Dudley, 2006).

Applications in Heterocyclic Compound Synthesis

  • This compound is integral in synthesizing a series of 3,3′-benzylidenebis derivatives via multi-component reactions, highlighting its role in creating complex heterocyclic compounds (Shi et al., 2008).

Photophysical and Electrochemical Studies

  • Research into ruthenium(II) bis(2,2′-bipyridyl) complexes involving 2-(4-methylpyridin-2-yl)benzo[d]-X-azole derivatives demonstrates the compound's relevance in studying electrochemical behavior and electrogenerated chemiluminescence (Gobetto et al., 2006).

Antiradical Activity

  • Derivatives of 3-(Benzyloxy)-2-methylpyridin-4(1H)-one have been shown to exhibit antiradical activity, particularly against DPPH and ABTS radicals, underscoring its potential in developing antioxidant agents (Kulakov et al., 2018).

Serine Protease Inhibition

  • Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones, which are closely related to 3-(Benzyloxy)-2-methylpyridin-4(1H)-one, indicate their effectiveness as inhibitors of various serine proteases, relevant in pharmacological contexts (Gütschow et al., 1998).

Fluorescence Studies and Cell Permeability

  • Compounds related to 3-(Benzyloxy)-2-methylpyridin-4(1H)-one have been used in fluorescence studies to determine interactions with amyloid protein and to assess cell permeability, contributing to Alzheimer's disease research (Telpoukhovskaia et al., 2015).

Coordination Chemistry and Electrochemistry

  • The compound plays a role in the synthesis and study of low-valent rhenium polypyridyl complexes, facilitating exploration in coordination chemistry and electrochemistry (Helberg et al., 1996).

Pharmacokinetics and Anti-fibrosis Potential

  • Investigation into the pharmacokinetics of compounds similar to 3-(Benzyloxy)-2-methylpyridin-4(1H)-one, specifically in the context of ALK5 inhibition, has implications for their use as anti-fibrotic drugs (Kim et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling this compound to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

2-methyl-3-phenylmethoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10-13(12(15)7-8-14-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKGCSWOAILTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzyloxy)-2-methyl-4(1H)-pyridinone

Synthesis routes and methods I

Procedure details

The 2-methyl-3-benzyloxypyridine-4(1H)-one of diacetone xylose is prepared according to the method described in example 2. Starting from 4.50 g (23.8 mmol) of 5-amino-5-desoxy-mono-acetone xylose compound, after re-crystallization in a dichloromethane-ethyl ether mixture, 3.87 g (9.98 mmol) of 2-methyl-3-benzyloxypyridine-4(1H)-one of mono-acetone xylose is isolated, which is pure at chromatographic and NMR analyses. Yield: 42%.
[Compound]
Name
5-amino-5-desoxy-mono-acetone xylose
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step Two
Name
mono-acetone xylose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dichloromethane ethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A clear solution of 3-(benzyloxy)-2-methyl-4H-pyran-4-one (150 g, 0.69 mol), ethanol (300 mL) and ammonium hydroxide (28.0-30.0% solution, 690 mL, 10.5 mol) in a 2 L 3-necked round bottom flask equipped with a mechanical stirrer was heated to reflux for 5 h. The reaction mixture was allowed to cool to room temperature, and a further 230 mL of ammonium hydroxide (3.5 mol) was added. The resulting solution was heated to reflux for another 3.5 h, then allowed to cool to RT and stirred for overnight. A solid product had separated, and was collected by suction filtration. Thus, 95 g of 3-benzyloxy-2-methyl-1H-pyridin-4-one (64% yield) was obtained as a first crop. HPLC Method 4 (Example 24), RT=10.7 min, HPLC purity (peak percent area): 99% at λ=280 nm)). 1H NMR (DMSO-d6) δ ppm: 11.3 (br s, 1H), 7.46 (s, 1H), 7.35, (m, 5H), 6.13 (s, 1H), 5.04 (s, 2H), 2.05 (s, 3H); 1H NMR (DMSO-d6+D2O) δ ppm: 7.47 (d, J=7.0 Hz, 1H), 7.39, (m, 5H), 6.20 (d, J=7.0 Hz, 1H), 5.01 (s, 2H), 2.03 (s, 3H).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
690 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The compound 2 (162.2 g, 750 mmol) was dissolved in ethanol (487 ml), and aqueous ammonia (28%, 974 ml) and a 6N aqueous sodium hydroxide solution (150 ml, 900 mmol) were added. After the reaction solution was stirred at 90° C. for 1 hour, this was cooled to under ice-cooling, and ammonium chloride (58 g, 1080 mmol) was added. To the reaction solution was added chloroform, this was extracted, and the organic layer was washed with an aqueous saturated sodium bicarbonate solution, and dried with anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, isopropyl alcohol and diethyl ether were added to the residue, and precipitated crystals were filtered to obtain 3-benzyloxy-2-methyl-1H-pyridine-4-one 3 (69.1 g, 43%) as a pale yellow crystal.
Quantity
162.2 g
Type
reactant
Reaction Step One
Quantity
487 mL
Type
solvent
Reaction Step One
Quantity
974 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
58 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
X Liu, X Dong, C He, X Zhang, G Xiang, X Ma - Bioorganic Chemistry, 2020 - Elsevier
Iron depletion is an efficient strategy for the development of anticancer agents. In an effort to develop efficient chelators, two new 3-hydroxy-4-pyridinone based polyazamacrocycles 1e …
Number of citations: 8 www.sciencedirect.com
A Hiremathad, K Chand, L Tolayan, RS Keri… - Journal of inorganic …, 2018 - Elsevier
A series of (3-hydroxy-4-pyridinone)-benzofuran hybrids have been developed and studied as potential multitargeting drugs for Alzheimer's disease (AD). Their design envisaged …
Number of citations: 39 www.sciencedirect.com
MA Telpoukhovskaia - 2014 - open.library.ubc.ca
Alzheimer’s disease (AD) is a fatal, neurodegenerative disorder that is the most common cause of dementia currently affecting over 35 million people. Metal ions Cu (II), Zn (II), and Fe (III…
Number of citations: 4 open.library.ubc.ca
A Irto, P Cardiano, K Chand, RM Cigala, F Crea… - Journal of Inorganic …, 2018 - Elsevier
This paper reports the results on the study of a set of synthesized bifunctional 3-hydroxy-4-pyridinones chelators as potential aluminium sequestering agents. They were N-…
Number of citations: 17 www.sciencedirect.com
M Bortolami, F Pandolfi, D De Vita, C Carafa… - European Journal of …, 2020 - Elsevier
In order to obtain multi-functional molecules for Alzheimer’s disease, a series of deferiprone derivatives has been synthesized and evaluated in vitro with the hypothesis that they can …
Number of citations: 30 www.sciencedirect.com
C Zhang, Y Lu, J Zhang, A Zang, J Ren, Z Zheng… - European Journal of …, 2023 - Elsevier
Recent advances in understanding the role of iron and ROS in cell death suggest new therapeutic avenues to treat organ damage including acute kidney injury (AKI). Inhibiting …
Number of citations: 0 www.sciencedirect.com
S Chaves, SM Marques, AMF Matos… - … A European Journal, 2010 - Wiley Online Library
Two new tripodal tris(3‐hydroxy‐4‐pyridinone) hexadentate chelators—NTA(BuHP) 3 and NTP(PrHP) 3 (NTA=nitrilotriacetic acid, NTP=nitrilotripropionic acid, HP=hydroxypyridone)—…
Y Ma, W Luo, PJ Quinn, Z Liu… - Journal of medicinal …, 2004 - ACS Publications
The synthesis of a range of novel 3-hydroxypyridin-4-ones and 3-hydroxypyran-4-ones linked with different coumarin substituents is described. These compounds have been developed …
Number of citations: 328 pubs.acs.org
C Zhang, K Yang, S Yu, J Su, S Yuan, J Han… - European Journal of …, 2019 - Elsevier
A series of hybrids of hydroxypyridinone and coumarin were rationally designed, synthesized and biologically evaluated for their iron ion chelating and MAO-B inhibitory activities. Most …
Number of citations: 51 www.sciencedirect.com
X Zhou, LL Dong, Y Li, MC Cui, LT Shen - Results in Chemistry, 2021 - Elsevier
Prostate-specific membrane antigen (PSMA) is considered a significant target for the diagnosis and therapy of prostate cancer. 2-[3-(1,3-dicarboxypropyl)-ureido]pentanedioic acid (…
Number of citations: 7 www.sciencedirect.com

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